4-[(6-bromo-1H-1,3-benzodiazol-2-yl)methyl]aniline dihydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
4-[(6-bromo-1H-benzimidazol-2-yl)methyl]aniline;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3.2ClH/c15-10-3-6-12-13(8-10)18-14(17-12)7-9-1-4-11(16)5-2-9;;/h1-6,8H,7,16H2,(H,17,18);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHPLYRDPRCRRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NC3=C(N2)C=C(C=C3)Br)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrCl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(6-bromo-1H-1,3-benzodiazol-2-yl)methyl]aniline dihydrochloride typically involves the following steps:
Bromination: The starting material, 1H-1,3-benzodiazole, undergoes bromination at the 6-position to form 6-bromo-1H-1,3-benzodiazole.
Methylation: The brominated compound is then methylated to introduce the methyl group at the 2-position, resulting in 2-(6-bromo-1H-1,3-benzodiazol-2-yl)methylamine.
Amination: Finally, the methylated compound is subjected to amination to introduce the aniline group, forming 4-[(6-bromo-1H-1,3-benzodiazol-2-yl)methyl]aniline.
Dihydrochloride Formation: The final product is converted to its dihydrochloride salt form by treating it with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-[(6-bromo-1H-1,3-benzodiazol-2-yl)methyl]aniline dihydrochloride can undergo various chemical reactions, including:
Oxidation: The aniline group can be oxidized to form various oxidized products.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Nitrobenzene derivatives, azo compounds, and other oxidized anilines.
Reduction Products: Amine derivatives and other reduced forms.
Substitution Products: Halogenated, alkylated, or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(6-bromo-1H-1,3-benzodiazol-2-yl)methyl]aniline dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biological studies to investigate its interactions with biological molecules and pathways.
Medicine: It has potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
4-[(6-bromo-1H-1,3-benzodiazol-2-yl)methyl]aniline dihydrochloride is similar to other brominated benzodiazoles, such as 6-bromo-1H-1,3-benzodiazole and 2-(6-bromo-1H-1,3-benzodiazol-2-yl)methylamine. its unique structure and properties set it apart from these compounds. The presence of the aniline group and the dihydrochloride salt form contribute to its distinct chemical behavior and applications.
Vergleich Mit ähnlichen Verbindungen
Structural and Molecular Features
The table below highlights key differences between the target compound and its closest analogs:
Key Observations:
Substituent Effects: The 6-bromo group in the target compound increases molecular weight (~370.6 vs. The 5-methyl analog () may exhibit higher lipophilicity than the bromo derivative due to the smaller, non-polar methyl group, affecting solubility in aqueous systems.
Core Structure Differences: The compound in replaces the benzimidazole core with a propenylamino-diethyl aniline system, significantly altering its electronic profile and reducing molecular weight (291.26). This structural variation suggests divergent applications, such as in polymer chemistry or as a reactive intermediate .
Salt Form and Solubility :
- All three compounds are dihydrochloride salts, enhancing water solubility compared to their freebase forms. However, the bromo-substituted target may exhibit lower solubility than the methyl analog due to increased molecular mass and halogen hydrophobicity.
Biologische Aktivität
4-[(6-bromo-1H-1,3-benzodiazol-2-yl)methyl]aniline dihydrochloride, also known by its CAS number 1909318-72-4, is a compound characterized by a unique structure combining a benzodiazole moiety with an aniline group. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of 4-[(6-bromo-1H-1,3-benzodiazol-2-yl)methyl]aniline dihydrochloride is C14H14BrCl2N3, with a molecular weight of approximately 375.09 g/mol. The compound features a brominated benzodiazole ring linked to an aniline moiety via a methylene bridge, which enhances its chemical reactivity and biological properties.
Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | C14H14BrCl2N3 |
| Molecular Weight | 375.09 g/mol |
| CAS Number | 1909318-72-4 |
| Key Functional Groups | Benzodiazole, Aniline |
Pharmacological Properties
Research indicates that compounds containing benzodiazole derivatives often exhibit significant pharmacological activities. The biological activities of 4-[(6-bromo-1H-1,3-benzodiazol-2-yl)methyl]aniline dihydrochloride include:
- Anticancer Activity : Similar compounds have shown potential in inhibiting tumor growth through various mechanisms. For instance, benzodiazole derivatives have been studied for their ability to inhibit specific kinases involved in cancer progression .
- Antimicrobial Properties : Benzodiazole derivatives are known for their antimicrobial effects against various pathogens, making them candidates for further development as therapeutic agents.
- Enzyme Inhibition : Molecular docking studies suggest that this compound may interact effectively with specific enzymes or proteins involved in disease pathways, potentially leading to therapeutic applications in conditions such as cancer and infectious diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds similar to 4-[(6-bromo-1H-1,3-benzodiazol-2-yl)methyl]aniline dihydrochloride:
- In Vitro Studies : Research has demonstrated that certain benzodiazole derivatives exhibit IC50 values in the nanomolar range against cancer cell lines, indicating potent antiproliferative effects .
- Molecular Docking : Studies utilizing molecular docking techniques have predicted strong binding affinities of this compound with various biological targets, suggesting mechanisms of action that could be exploited for drug development.
Comparative Analysis with Related Compounds
To understand the unique biological activity of 4-[(6-bromo-1H-1,3-benzodiazol-2-yl)methyl]aniline dihydrochloride, it is beneficial to compare it with structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Bromo-1H-benzimidazole | Brominated benzimidazole ring | Antimicrobial activity |
| 4-Amino-N-(benzimidazolyl)aniline | Aniline linked to benzimidazole | Anticancer properties |
| 5-Bromoindole | Indole structure with a bromine substituent | Neuroprotective effects |
Synthesis Methods
The synthesis of 4-[(6-bromo-1H-1,3-benzodiazol-2-yl)methyl]aniline dihydrochloride can be achieved through several methods involving the coupling of appropriate precursors. Common approaches include:
- Bromination of Benzodiazole Derivatives : A key step involves the bromination of the benzodiazole ring to introduce the bromine substituent.
- Methylene Bridge Formation : The formation of the methylene bridge linking the benzodiazole and aniline moieties is crucial for the final structure.
- Salt Formation : The conversion into dihydrochloride salt enhances solubility and stability for biological assays.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[(6-bromo-1H-1,3-benzodiazol-2-yl)methyl]aniline dihydrochloride, and how do reaction conditions influence yield and purity?
- Methodology :
- Step 1 : React 6-bromo-1H-benzodiazole derivatives with substituted benzaldehydes under reflux conditions using ethanol as a solvent and glacial acetic acid as a catalyst (similar to methods in and ).
- Step 2 : Purify the intermediate via vacuum evaporation and recrystallization.
- Step 3 : Convert the free base to the dihydrochloride salt using concentrated HCl, as described for analogous compounds in .
- Key Parameters : Monitor reaction time (4–6 hours), temperature (80–100°C), and stoichiometric ratios (1:1 molar ratio of reactants). Purity is confirmed via TLC or HPLC .
Q. Which analytical techniques are most effective for characterizing this compound’s structural and chemical properties?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the benzodiazolyl and aniline moieties. Compare chemical shifts with analogous brominated benzimidazoles (e.g., δ 7.2–8.5 ppm for aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] or [M-Cl]) and isotopic patterns consistent with bromine .
- HPLC-UV/Vis : Assess purity (>98%) using a C18 column and gradient elution (methanol/water with 0.1% formic acid) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or MS fragmentation patterns) for this compound?
- Methodology :
- Cross-Validation : Confirm structural assignments using 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Isotopic Labeling : Synthesize deuterated analogs (e.g., replacing labile protons with H) to clarify ambiguous peaks .
- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (as in ) .
Q. What strategies are recommended for evaluating the biological activity of this compound, particularly its interactions with enzymes or receptors?
- Methodology :
- In Vitro Assays : Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based activity assays. Include positive/negative controls (e.g., staurosporine for kinase inhibition).
- Molecular Docking : Model interactions using software like AutoDock Vina, focusing on the bromo-benzodiazolyl group’s role in binding pocket occupancy (similar to ’s approach for benzodiazepines) .
- Cellular Uptake Studies : Use fluorescent tagging (e.g., FITC conjugation) to track intracellular localization via confocal microscopy .
Q. How does the bromine substituent influence the compound’s reactivity and biological activity compared to non-halogenated analogs?
- Methodology :
- Comparative Synthesis : Prepare non-brominated analogs (e.g., 4-[(1H-1,3-benzodiazol-2-yl)methyl]aniline dihydrochloride) using identical conditions .
- Reactivity Studies : Perform nucleophilic substitution reactions (e.g., with thiols or amines) to assess bromine’s leaving-group potential.
- Bioactivity Profiling : Compare IC values against cancer cell lines (e.g., MCF-7, HeLa) to quantify bromine’s impact on cytotoxicity .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental solubility/stability data for this compound?
- Methodology :
- Solubility Testing : Measure solubility in DMSO, water, and PBS (pH 7.4) at 25°C and 37°C. Compare with predictions from software like ACD/Labs.
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS .
- pH-Dependent Studies : Adjust buffer systems (e.g., acetate for pH 3–5, phosphate for pH 6–8) to identify optimal storage conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
